molecular formula C18H18N4O3S B2783685 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide CAS No. 2034455-77-9

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2783685
CAS No.: 2034455-77-9
M. Wt: 370.43
InChI Key: MHADPEFKOJZFHO-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide is a high-purity synthetic compound designed for advanced pharmacological and oncological research. This molecule incorporates a 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole scaffold, a sulfur-nitrogen heterocycle known to contribute significant biological activity and metabolic stability to therapeutic agents . The structural motif of the 1,2,5-thiadiazole dioxide ring is a key pharmacophore, with derivatives demonstrating notable interactions with various biological targets . The molecule is further functionalized with an indole acetamide moiety, a privileged structure in medicinal chemistry frequently found in compounds targeting protein-protein interactions and enzymatic pathways relevant to cell proliferation . This specific molecular architecture suggests potential application as a key intermediate or candidate for investigating new pathways in oncology and signal transduction. Researchers can utilize this compound to explore its mechanism of action, which may involve the induction of apoptosis via caspase-3 activation, disruption of mitochondrial membrane potential, and generation of reactive oxygen species (ROS), as observed with other bioactive heterocyclic derivatives . Its well-defined structure makes it a valuable chemical tool for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs aimed at developing novel therapeutics for resistant cancers. The product is provided with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-20-16-8-7-14(11-17(16)21(2)26(20,24)25)19-18(23)12-22-10-9-13-5-3-4-6-15(13)22/h3-11H,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHADPEFKOJZFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H16N6O3S\text{C}_{17}\text{H}_{16}\text{N}_{6}\text{O}_{3}\text{S}

This molecular formula indicates the presence of various functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas.

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound showed cytotoxic effects against multiple cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 10 µM to 50 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, similar compounds have been shown to inhibit the Bcr-Abl tyrosine kinase pathway which is crucial in chronic myeloid leukemia .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : In studies assessing antibacterial efficacy, derivatives of thiadiazole were tested against Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/ml to 100 µg/ml .
  • Fungal Activity : Additionally, some derivatives were evaluated for antifungal activity against species such as Candida albicans and Aspergillus niger, showing promising results .

Anti-inflammatory Effects

Emerging data suggest that this compound may also possess anti-inflammatory properties:

  • In Vitro Studies : Compounds with similar structures have been reported to reduce pro-inflammatory cytokines in cell culture models . This suggests potential applications in treating inflammatory diseases.

Summary of Research Findings

Activity Type Cell Line/Bacteria IC50/MIC (µg/ml) Reference
AnticancerA549 (lung cancer)10 - 50
AntibacterialStaphylococcus aureus15.6
AntifungalCandida albicans50
Anti-inflammatoryCytokine ReductionNot specified

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives for their anticancer activity against various human cancer cell lines. Results indicated that modifications to the thiadiazole ring significantly impacted cytotoxicity profiles .
  • Structure-Activity Relationship (SAR) : Research has established SAR for thiadiazole derivatives indicating that specific substituents enhance biological activity. For example, the introduction of electron-withdrawing groups on the aromatic ring improved antibacterial potency .

Scientific Research Applications

Biological Activities

Research indicates that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide exhibits a range of biological activities:

Antimicrobial Properties
Compounds with similar structures have shown significant antimicrobial activities against various bacterial strains. For instance, studies have demonstrated that derivatives exhibit antibacterial effects against E. coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several studies. Derivatives containing similar thiadiazole structures have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs). One study indicated that these compounds demonstrated a reduction in edema comparable to that achieved by phenylbutazone.

Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. Research has indicated that similar thiadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study 1: Antimicrobial Evaluation

A study synthesized various derivatives of this compound and assessed their antimicrobial activities. The results indicated that specific modifications to the thiadiazole ring could enhance efficacy against E. coli while maintaining low toxicity levels.

Case Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship among thiadiazole compounds. It was found that modifications at the indole position significantly influenced both antimicrobial and anti-inflammatory activities. This highlights the importance of structural variations in optimizing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic-Acetamide Linkages

The compound shares structural motifs with several synthesized derivatives (Table 1):

Compound Name / ID Core Heterocycle Substituents / Side Chains Key Features
Target Compound Benzo[c][1,2,5]thiadiazole 1,1-dioxide 1,3-Dimethyl; 5-(2-(1H-indol-1-yl)acetamide) Sulfone group, indole-1-yl substitution
9a–9e () Benzimidazole-triazole-thiazole Varied aryl groups (phenyl, fluorophenyl, bromophenyl, etc.) Triazole linker, thiazole-acetamide
Compounds 8a–w () Oxadiazole-sulfanyl acetamide Indol-3-ylmethyl; substituted oxadiazole Sulfanyl bridge, indole-3-yl position
7 () Benzo[e]thiazine 1,1-dioxide 3-Dimethylamino Amino-substituted sulfone core

Key Observations:

  • Heterocyclic Core: The sultam ring in the target compound differs from benzimidazole (9a–9e) or oxadiazole (8a–w) cores, which may alter electronic properties and binding affinities. Sulfones (as in the target and compound 7) improve stability compared to sulfanyl or thiazole groups .
  • Indole Substitution: The indole-1-yl group in the target contrasts with indole-3-yl in ’s derivatives. Positional isomerism affects steric and electronic interactions; indole-1-yl is less common in drug-like compounds but may offer unique binding modes .

Physicochemical Properties

Limited data exists for the target compound, but inferences can be drawn from analogs:

  • Melting Points: Compounds 9a–9e () exhibit melting points between 160–220°C, influenced by aryl substituents. The target’s methyl and indole groups may lower its melting point compared to bromophenyl-substituted 9c (mp: 212°C) due to reduced crystallinity .
  • Solubility: Sulfone-containing compounds (e.g., 7 in ) show moderate aqueous solubility (~10–50 µM), whereas thiazole derivatives (9a–9e) are more lipophilic. The target’s indole group may enhance solubility in polar aprotic solvents .

Q & A

Q. What are the standard synthetic protocols for this compound, and what critical reaction parameters must be controlled?

  • Answer : Synthesis typically involves: (i) Functionalization of the benzo[c][1,2,5]thiadiazole core via nucleophilic substitution or coupling reactions. (ii) Introduction of the indole-acetamide group using carbodiimide-mediated amide bond formation. Key parameters include temperature (40–60°C for amidation), solvent polarity (DMF or acetonitrile), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Answer : Use a combination of:
  • 1H/13C NMR to confirm proton environments and carbon骨架.
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation.
  • HPLC with UV/Vis detection (λ = 254–280 nm) to assess purity (>95%).
    Discrepancies in elemental analysis (e.g., C, H, N) should be resolved via iterative recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Answer : Contradictions often arise from assay conditions (e.g., pH, solvent DMSO% affecting solubility) or target specificity. Strategies include: (i) Dose-response validation across multiple cell lines (e.g., cancer vs. non-cancerous). (ii) Off-target profiling using kinase panels or GPFR binding assays. (iii) Molecular dynamics simulations to assess binding stability under varying pH/temperature .

Q. What methodologies optimize the compound’s synthetic yield while minimizing byproducts?

  • Answer :
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves regioselectivity.
  • Catalyst screening : Pd(PPh3)4 for Suzuki couplings or DMAP for acylations.
  • Workup optimization : Use aqueous/organic biphasic systems (e.g., EtOAc/H2O) to isolate intermediates.
    Yields >70% are achievable with strict stoichiometric control (1:1.05 molar ratio) .

Q. How does the compound’s structure-activity relationship (SAR) inform the design of analogs with enhanced pharmacokinetic properties?

  • Answer :
  • Modify the indole moiety : Substituents at C5 (e.g., -F, -CF3) improve metabolic stability.
  • Replace dimethyl groups : Cyclopropyl or spirocyclic analogs reduce CYP450-mediated oxidation.
  • Sulfone bioisosteres : Replace with trifluoromethyl sulfonamide to enhance blood-brain barrier penetration.
    SAR studies should pair in vitro ADME assays (e.g., microsomal stability) with in silico LogP predictions .

Experimental Design & Data Analysis

Q. What computational tools are recommended to predict binding modes of this compound with putative targets like 5-HT receptors?

  • Answer :
  • Docking software : AutoDock Vina or Schrödinger Glide for preliminary pose prediction.
  • MD simulations : GROMACS or AMBER to assess binding stability (≥50 ns trajectories).
  • Pharmacophore mapping : MOE or LigandScout to identify critical interaction motifs (e.g., hydrogen bonds with Asp155 in 5-HT2A).
    Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .

Q. How should researchers design experiments to assess the compound’s potential off-target effects in neurological models?

  • Answer :
  • Transcriptomic profiling : RNA-seq of treated neuronal cells to identify dysregulated pathways (e.g., neuroinflammation markers).
  • Calcium imaging : Monitor intracellular Ca2+ flux in primary astrocytes to detect GPCR cross-reactivity.
  • In vivo zebrafish models : Evaluate behavioral endpoints (e.g., locomotor activity) at 1–10 µM concentrations.
    Cross-reference findings with Tox21 database entries for structural analogs .

Data Contradiction & Validation

Q. How can discrepancies between in silico ADMET predictions and experimental toxicity data be reconciled?

  • Answer :
  • Re-optimize QSAR models : Include descriptors like polar surface area (PSA) or P-glycoprotein substrate likelihood.
  • Validate in alternative models : Use 3D liver spheroids for hepatotoxicity instead of 2D HepG2 cultures.
  • Adjust solubility parameters : Co-solvents (e.g., PEG-400) or nanoformulations may reduce false-positive cytotoxicity .

Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity with high inter-experimental variability?

  • Answer :
  • Mixed-effects models : Account for batch-to-batch variability in cell passage number or serum lot.
  • Bootstrap resampling : Generate 95% confidence intervals for IC50 values (n ≥ 3 replicates).
  • ANOVA with Tukey’s post-hoc test : Compare treatments across multiple time points (24, 48, 72 hrs) .

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